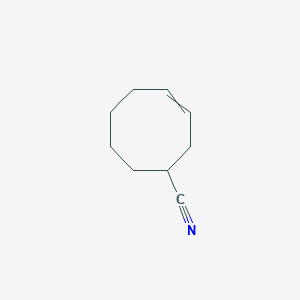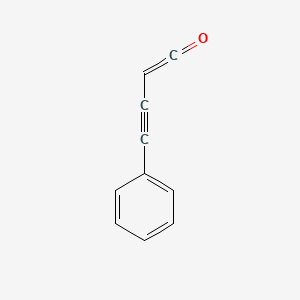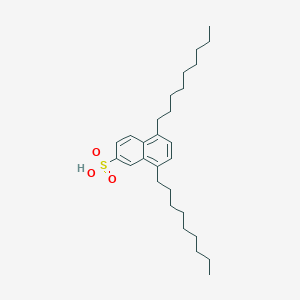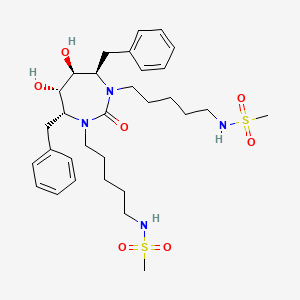
7,7-Dimethoxytetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethoxytetradecane: is an organic compound with the molecular formula C16H34O2 It is a long-chain alkane with two methoxy groups attached to the seventh carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxytetradecane typically involves the alkylation of a suitable precursor with methoxy groups. One common method is the reaction of 7-bromoheptadecane with sodium methoxide in methanol, which results in the substitution of the bromine atom with methoxy groups. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dimethoxytetradecane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 7,7-dimethoxyheptadecanal or 7,7-dimethoxyheptadecanoic acid.
Reduction: Formation of 7,7-dihydroxyheptadecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 7,7-Dimethoxytetradecane is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a model compound to study the behavior of long-chain alkanes and their interactions with biological membranes.
Industry: In the industrial sector, this compound can be used as a surfactant or lubricant due to its amphiphilic nature. It may also find applications in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethoxytetradecane depends on its specific application. In chemical reactions, the methoxy groups can act as electron-donating groups, influencing the reactivity of the molecule. In biological systems, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
7,8-Dimethyltetradecane: Similar in structure but with methyl groups instead of methoxy groups.
7,7-Dihydroxyheptadecane: Similar in structure but with hydroxyl groups instead of methoxy groups.
7,7-Dimethoxyheptadecanoic acid: An oxidized derivative of 7,7-Dimethoxytetradecane.
Uniqueness: this compound is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
133851-81-7 |
|---|---|
Fórmula molecular |
C16H34O2 |
Peso molecular |
258.44 g/mol |
Nombre IUPAC |
7,7-dimethoxytetradecane |
InChI |
InChI=1S/C16H34O2/c1-5-7-9-11-13-15-16(17-3,18-4)14-12-10-8-6-2/h5-15H2,1-4H3 |
Clave InChI |
GGAIBOHMDHIHIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCCC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)





